

Firazorexton: A Deep Dive into its Cellular and Molecular Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Firazorexton*

Cat. No.: *B3326018*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firazorexton (TAK-994) is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a highly selective agonist for the orexin 2 receptor (OX2R).[1][2][3][4] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a sleep disorder characterized by the loss of orexin-producing neurons.[4][5] While its clinical development was halted due to observations of drug-induced liver injury, the extensive preclinical and early clinical research on **Firazorexton** has provided invaluable insights into the therapeutic potential of targeting the orexin system.[2][5] This technical guide delineates the cellular and molecular targets of **Firazorexton**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support ongoing research in the field of sleep neurobiology and G-protein coupled receptor (GPCR) pharmacology.

Primary Cellular Target: Orexin 2 Receptor (OX2R)

The principal cellular target of **Firazorexton** is the orexin 2 receptor (OX2R), a member of the class A G-protein coupled receptor family.[1][2][3][4] **Firazorexton** exhibits high selectivity for OX2R over the orexin 1 receptor (OX1R), with a reported selectivity of over 700-fold.[2][4][6] This selectivity is a key feature of its design, as OX2R is understood to play a more critical role in the regulation of sleep and wakefulness compared to OX1R, which is more prominently involved in reward-seeking behaviors.[7]

Quantitative Analysis of Firazorexton's Interaction with Orexin Receptors

The following tables summarize the quantitative data characterizing the interaction of **Firazorexton** with human orexin receptors.

Binding Affinity	
Parameter	Value
pKD (hOX2R)	7.07
Bmax (hOX2R)	4.03 pmol/mg protein

In Vitro Functional Potency	
Assay	EC50 (nM)
hOX2R Calcium Mobilization	19[1][4][8][9]
hOX1R Calcium Mobilization	14,000
hOX2R IP1 Accumulation	16
hOX2R β -Arrestin Recruitment	4.5 - 100[1][9]
hOX2R ERK1/2 Phosphorylation	19 - 170[1][9]
hOX2R CREB Phosphorylation	2.9

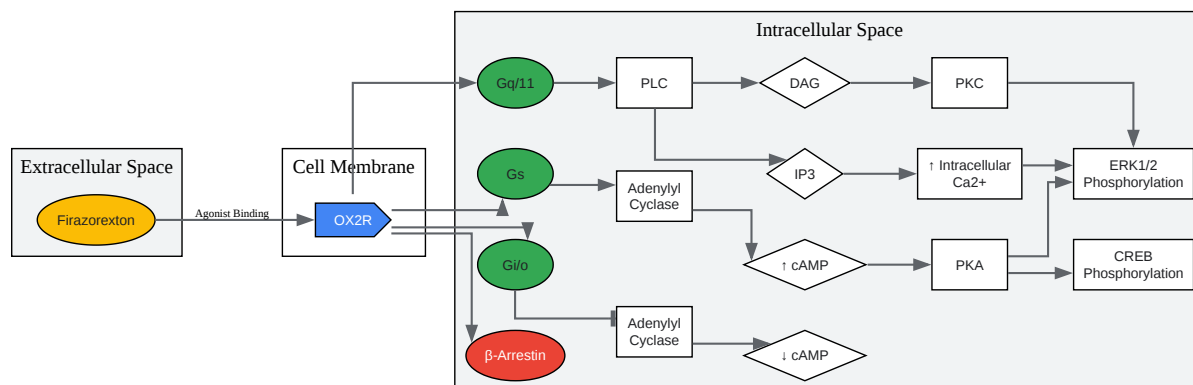
Molecular Mechanism of Action and Signaling Pathways

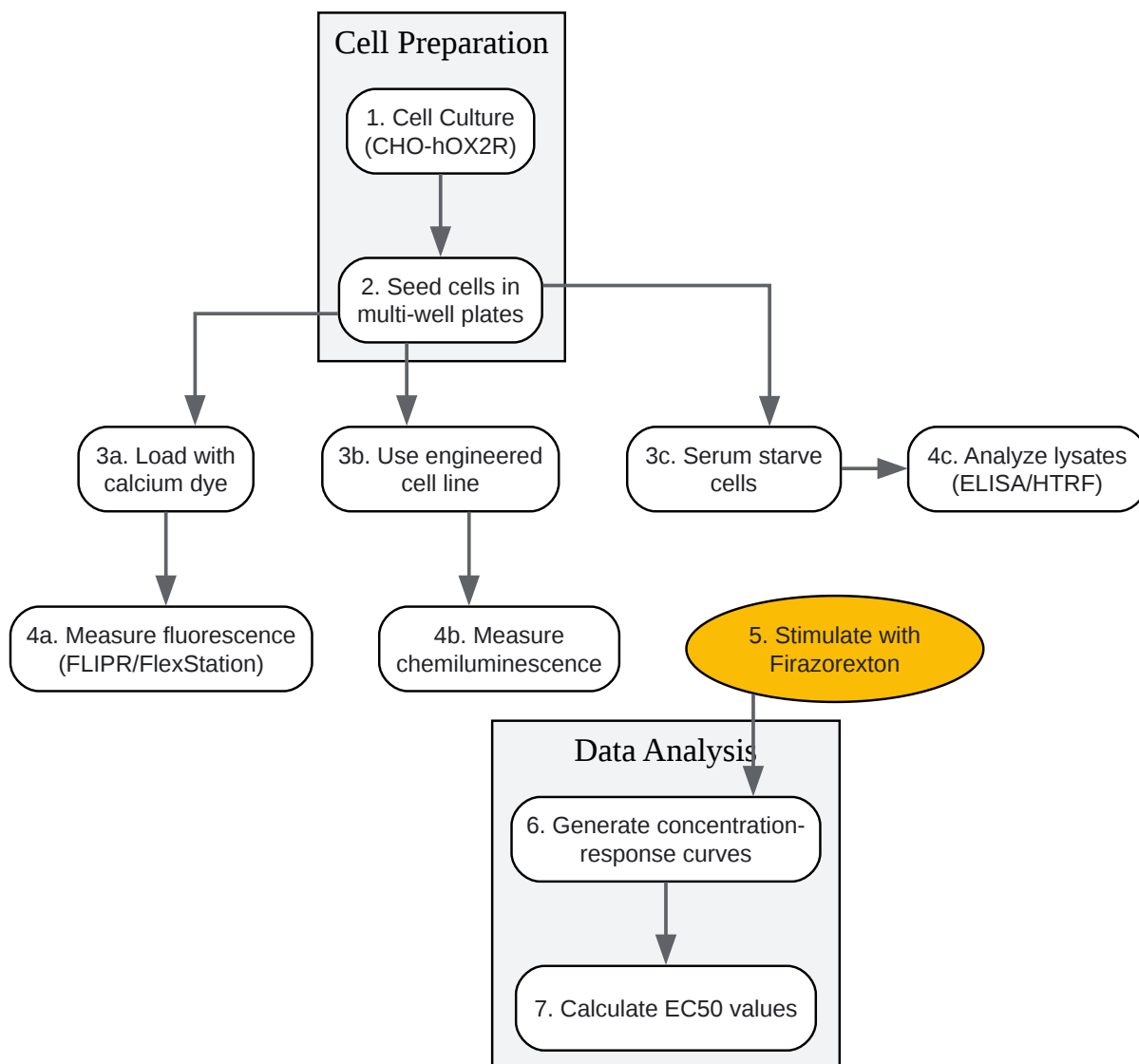
As an agonist of OX2R, **Firazorexton** mimics the action of the endogenous orexin peptides (orexin-A and orexin-B). The binding of **Firazorexton** to OX2R initiates a cascade of intracellular signaling events. Orexin receptors are known for their promiscuous coupling to various G-protein subtypes, including Gq/11, Gi/o, and Gs.[10][11] This pleiotropic signaling allows for a diverse range of cellular responses.

The activation of OX2R by **Firazorexton** leads to the stimulation of multiple downstream signaling pathways:

- **Gq/11 Pathway:** This is a primary signaling route for OX2R. Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).
- **Gs Pathway:** OX2R can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC). This results in an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).
- **Gi/o Pathway:** Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.
- **β -Arrestin Recruitment:** Like many GPCRs, agonist binding to OX2R also promotes the recruitment of β -arrestin. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.
- **MAPK/ERK Pathway:** A convergent point for multiple G-protein signaling pathways is the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2). This pathway is crucial for regulating gene expression and cellular growth.

Below are diagrams illustrating the key signaling pathways activated by **Firazorexton**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Firazorexton - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. takeda.com [takeda.com]
- 6. firazorexton | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Firazorexton (TAK-994) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Firazorexton: A Deep Dive into its Cellular and Molecular Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3326018#cellular-and-molecular-targets-of-firazorexton]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com